propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate

Lipophilicity ADME PREP inhibitor

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate (ChemDiv ID: IB08-3135) is a synthetic small molecule (MW 425.49 g/mol, C22H27N5O4) that incorporates an isopropyl ester benzoate, a glycyl linker, and a 4-(pyridin-2-yl)piperazine-1-carbonyl urea moiety. The compound belongs to the prolyl oligopeptidase (PREP; also known as prolyl endopeptidase, EC 3.4.21.26) inhibitor class and is supplied as a screening compound for drug discovery programs targeting PREP-related pathways in neurology and oncology.

Molecular Formula C22H27N5O4
Molecular Weight 425.5 g/mol
Cat. No. B12164838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate
Molecular FormulaC22H27N5O4
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C22H27N5O4/c1-16(2)31-21(29)17-6-8-18(9-7-17)25-20(28)15-24-22(30)27-13-11-26(12-14-27)19-5-3-4-10-23-19/h3-10,16H,11-15H2,1-2H3,(H,24,30)(H,25,28)
InChIKeyISLNCBXMILAEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate: A Prolyl Oligopeptidase (PREP)-Active Screening Compound with Defined Physicochemical Properties


Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate (ChemDiv ID: IB08-3135) is a synthetic small molecule (MW 425.49 g/mol, C22H27N5O4) that incorporates an isopropyl ester benzoate, a glycyl linker, and a 4-(pyridin-2-yl)piperazine-1-carbonyl urea moiety . The compound belongs to the prolyl oligopeptidase (PREP; also known as prolyl endopeptidase, EC 3.4.21.26) inhibitor class and is supplied as a screening compound for drug discovery programs targeting PREP-related pathways in neurology and oncology . Key computed physicochemical parameters include logP 3.03, logD 2.88, logSw −3.37, polar surface area (PSA) 120.86 Ų, 8 hydrogen-bond acceptors, and 2 hydrogen-bond donors .

Why In-Class Substitution Fails for Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate: Ester-Dependent Pharmacodynamic and ADME Divergence


Interchanging the isopropyl ester of this compound with a methyl, ethyl, or free-acid congener is not functionally equivalent because the ester moiety critically governs lipophilicity-dependent membrane permeability, metabolic liability, and target-binding complementarity. The measured logP (3.03) and logD (2.88) values position this compound in a distinct lipophilicity window compared to shorter-chain ester analogs, which typically show lower logP/logD and consequently altered cellular uptake and efflux ratios. In the broader PREP inhibitor family, small modifications to the ester group have been shown to shift IC50 values by ≥3-fold, demonstrating that even single-atom changes in the alkoxy substituent translate into pharmacodynamically meaningful differences [1]. Therefore, substituting the isopropyl ester without re-profiling target engagement, solubility, and metabolic stability risks selecting a compound with divergent—and potentially inferior—biological performance in the intended assay system.

Quantitative Differentiation Evidence for Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate


Lipophilicity Window Distinguishes Isopropyl Ester from Shorter-Chain Ester Analogues

The isopropyl ester confers a logP of 3.03 and logD of 2.88, which are 0.5–1.0 log units higher than those reported for the methyl ester analog (logP ~2.0–2.5, logD ~2.0–2.3 estimated from fragment-based calculations) . This lipophilicity increment is expected to enhance passive membrane permeability while retaining adequate aqueous solubility (logSw −3.37). In contrast, the methyl ester would sit closer to the lower limit of the CNS-penetrant property space (logD 2.0–3.0), potentially sacrificing cellular uptake for aqueous solubility. The isopropyl ester thus strikes a balance that may be advantageous for cell-based assays requiring moderate lipophilicity without excessive protein binding .

Lipophilicity ADME PREP inhibitor

Polar Surface Area and Hydrogen-Bond Profile Support CNS Drug-Like Character

The polar surface area (PSA) of 120.86 Ų, combined with 8 hydrogen-bond acceptors and 2 hydrogen-bond donors, falls within the favorable range for CNS penetration (typically PSA < 140 Ų) . This profile distinguishes the compound from larger, more polar peptide-based PREP inhibitors such as JTP-4819 (PSA ~160 Ų, HBD > 3) [1], which may exhibit limited brain exposure. The moderate PSA and balanced hydrogen-bond donor/acceptor ratio suggest that propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate is a candidate for oral or parenteral administration in CNS-targeting PREP programs.

CNS drug-likeness Physicochemical property Blood–brain barrier

Moderate PREP Inhibitory Activity Compared to Ultrapotent Reference Inhibitors

In biochemical assays using recombinant human PREP, propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate has been reported to exhibit an IC50 of approximately 398 nM [1]. This places its potency intermediate between the highly potent peptidomimetic inhibitor JTP-4819 (IC50 = 0.58 nM) [2] and the dual FAP/PREP inhibitor UAMC-1110 (SP-13786), which shows a PREP IC50 of 1.8 μM [3]. The moderate potency suggests that the isopropyl ester scaffold may be exploited for lead optimization aimed at balancing PREP affinity with selectivity over related prolyl peptidases such as FAP (fibroblast activation protein), DPP4, DPP8, and DPP9.

PREP inhibition Structure-activity relationship Enzyme assay

Optimal Application Scenarios for Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate


CNS-Penetrant PREP Inhibitor Lead Optimization

With a PSA of 120.86 Ų and logD of 2.88, this compound is positioned within the CNS drug-likeness envelope . It can serve as a starting scaffold for medicinal chemistry efforts focused on Alzheimer's disease or Parkinson's disease, where PREP inhibition has been linked to reduced α-synuclein aggregation and improved cognitive function. The non-peptidic nature and moderate PREP IC50 (~398 nM) provide a tractable starting point for iterative potency improvements without sacrificing CNS permeability.

Selectivity Screening against Prolyl Peptidase Families

Given that PREP shares substrate preferences with FAP, DPP4, DPP8, and DPP9, the compound's intermediate PREP activity [1] makes it a valuable tool for profiling selectivity across the S9b peptidase family. Its isopropyl ester may confer differential cellular entry compared to methyl- or ethyl-ester probes, enabling cross-ester comparisons in cell-based selectivity assays.

Building Block for Combinatorial Library Synthesis

The presence of a glycyl linker and a piperazine urea core provides versatile synthetic handles. The isopropyl ester can be hydrolyzed to the carboxylic acid for further derivatization, or retained to modulate lipophilicity in focused libraries targeting serine proteases . Its commercial availability in 47 mg aliquots supports initial screening before scale-up.

Comparative Physicochemical Profiling in ADME Panels

The defined logP (3.03), logD (2.88), and logSw (−3.37) values enable researchers to use this compound as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. When compared with methyl or ethyl ester congeners, the isopropyl variant can help quantify the contribution of ester lipophilicity to apparent permeability and metabolic stability.

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